molecular formula C12H5Br3N2 B12578022 3,5,8-Tribromo-1,10-phenanthroline CAS No. 202601-20-5

3,5,8-Tribromo-1,10-phenanthroline

Cat. No.: B12578022
CAS No.: 202601-20-5
M. Wt: 416.89 g/mol
InChI Key: YUXPXZRZVBBCLX-UHFFFAOYSA-N
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Description

3,5,8-Tribromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a classical ligand in coordination chemistry. This compound is known for its stability and versatility in forming metal complexes, making it a valuable tool in various fields of chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. A novel and efficient method uses sulfur dichloride (SCl2) as a catalyst. The reaction is carried out in the presence of pyridine, yielding the desired brominated product . This method is preferred over traditional multi-step processes due to its simplicity and higher yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sulfur dichloride as a catalyst suggests potential scalability for industrial applications. The process’s efficiency and reduced environmental impact make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5,8-Tribromo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield various substituted phenanthroline derivatives.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 3,5,8-Tribromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to intercalation or cleavage. The compound’s bromine atoms enhance its reactivity and binding affinity, making it effective in various applications .

Comparison with Similar Compounds

Comparison: 3,5,8-Tribromo-1,10-phenanthroline is unique due to its specific bromination pattern, which influences its reactivity and binding properties. Compared to its dibromo and tetrabromo counterparts, it offers a balance between reactivity and stability, making it suitable for a broader range of applications .

Properties

CAS No.

202601-20-5

Molecular Formula

C12H5Br3N2

Molecular Weight

416.89 g/mol

IUPAC Name

3,5,8-tribromo-1,10-phenanthroline

InChI

InChI=1S/C12H5Br3N2/c13-7-1-6-2-10(15)9-3-8(14)5-17-12(9)11(6)16-4-7/h1-5H

InChI Key

YUXPXZRZVBBCLX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C3=C(C2=NC=C1Br)N=CC(=C3)Br)Br

Origin of Product

United States

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